

Discovery and Initial Characterization of SBI-797812: A Technical Guide

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Compound of Interest

Compound Name: SBI-797812

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of **SBI-797812**, a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. **SBI-797812** represents a pioneering pharmacological approach to elevate intracellular NAD⁺ levels, a critical coenzyme implicated in a myriad of cellular processes essential for health and longevity.^{[1][2]}

Discovery of a Novel NAMPT Activator

SBI-797812 was identified through a high-throughput screening (HTS) of a 57,004-compound library.^{[2][3]} The initial screening utilized a protein thermal shift (PTS) assay to identify small molecules that could bind to and stabilize human NAMPT.^[3] This effort yielded 515 (0.9%) compounds that were identified as NAMPT ligands.^{[2][3]} Subsequent functional assays revealed that while the majority of these hits were inhibitors or inactive, 30 compounds (5.8% of the initial hits) acted as NAMPT activators, leading to the identification of **SBI-797812** as a promising candidate.^[2]

Mechanism of Action: A "Super Catalyst" for NAD⁺ Synthesis

SBI-797812 is structurally similar to active-site directed NAMPT inhibitors, yet it functions as a potent activator, effectively turning NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+. [4][2][5] Its multifaceted mechanism of action includes:

- **Shifting Reaction Equilibrium:** **SBI-797812** dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN. [4][3][5]
- **Increased ATP Affinity:** The activation of NAMPT by **SBI-797812** is ATP-dependent, and the compound increases the apparent affinity of NAMPT for its co-substrate, ATP. [4][3][5]
- **Stabilization of Phosphorylated NAMPT:** It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT). [4][3][5]
- **Promotion of Pyrophosphate Consumption:** **SBI-797812** enhances the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction. [4][3][5]
- **Overcoming Feedback Inhibition:** Crucially, it alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+. [4][3][5][6]

Biophysical and kinetic studies suggest that **SBI-797812** binds at or near the enzyme's active site, potentially in a "rear channel". [4][7] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of **SBI-797812**. [4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of **SBI-797812**.

Table 1: In Vitro Efficacy of **SBI-797812** on Human NAMPT Activity

Parameter	Value
EC50	0.37 ± 0.06 μM
Maximal Fold Stimulation of NMN Formation	2.1-fold

Data from dose-dependent activation of human NAMPT in the presence of NAM, PRPP, and ATP.[3]

Table 2: Effect of **SBI-797812** on Intracellular NMN and NAD⁺ Levels in A549 Cells

Treatment (4 hours)	Fold Change in NMN	Fold Change in NAD ⁺
SBI-797812	17.4-fold	2.2-fold

Human A549 lung carcinoma cells were treated with **SBI-797812** for 4 hours.[2]

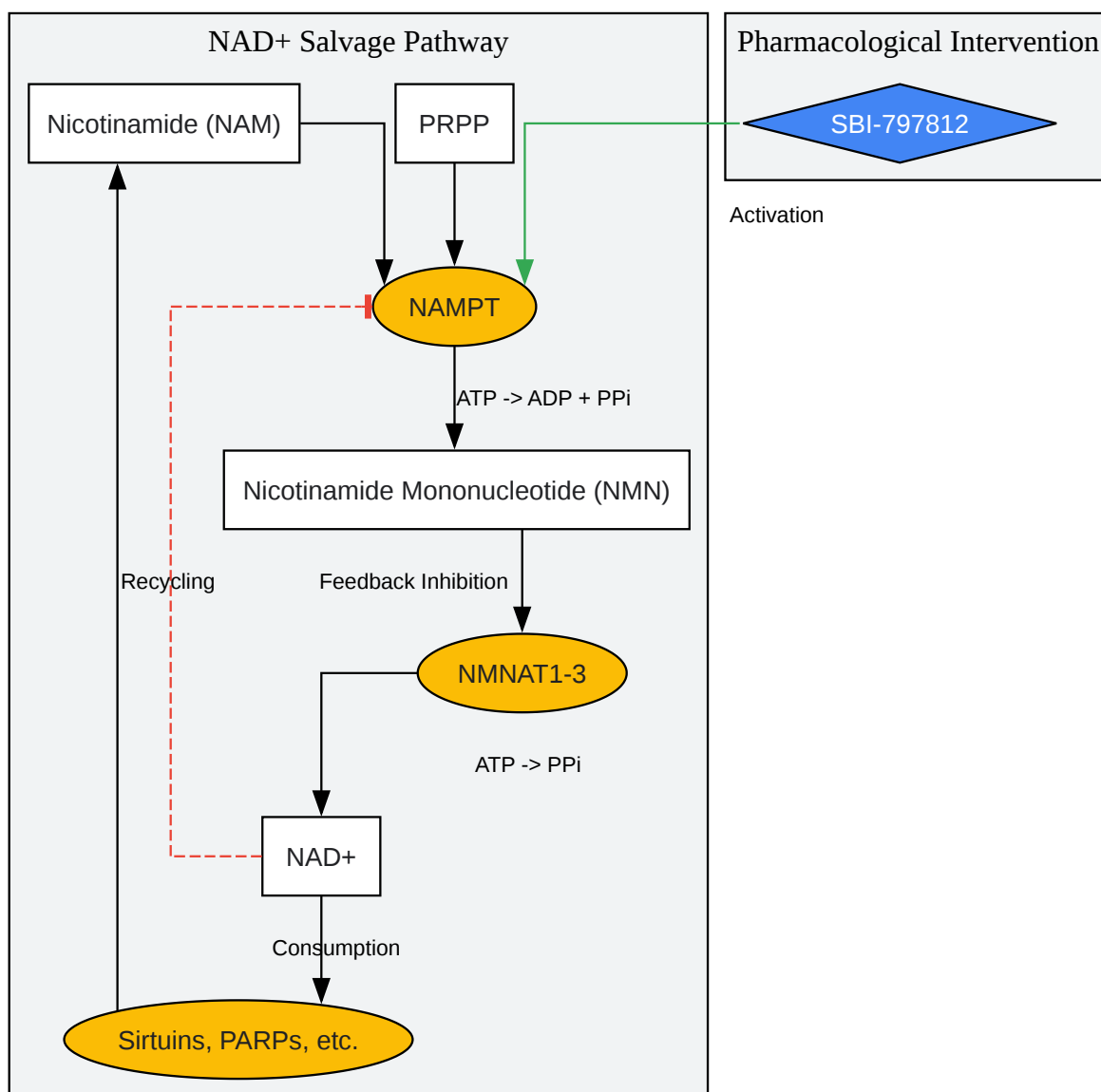
Table 3: In Vivo Effect of **SBI-797812** on Tissue NAD⁺ Levels in Mice

Tissue	Fold Change in NAD ⁺
Liver	1.3-fold

Mice were administered a single intraperitoneal (i.p.) dose of 20 mg/kg **SBI-797812**, and tissues were harvested after 4 hours.[3]

Signaling Pathways and Experimental Workflows

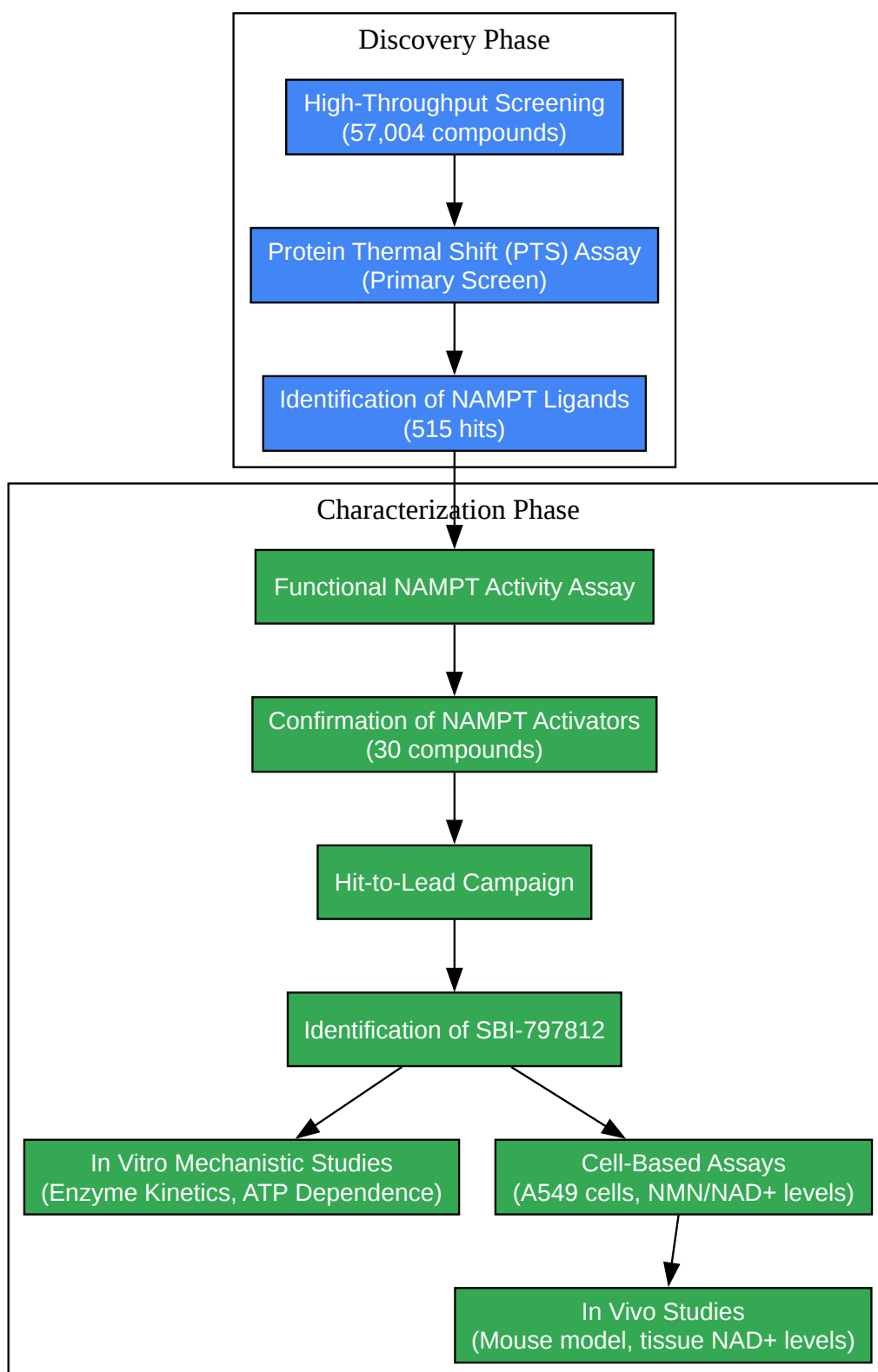
NAMPT-Mediated NAD⁺ Salvage Pathway and the Action of **SBI-797812**



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Caption: **SBI-797812** activates NAMPT, enhancing the conversion of NAM to NMN.

Experimental Workflow for the Discovery and Characterization of SBI-797812



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Caption: Workflow for **SBI-797812** discovery and initial characterization.

Experimental Protocols

Protein Thermal Shift (PTS) Assay for High-Throughput Screening

- Objective: To identify small molecules that bind to and stabilize human NAMPT.
- Methodology:
 - Recombinant human NAMPT was incubated with individual compounds from a chemical library.[3]
 - A negative control (DMSO-treated NAMPT) and a positive control (NAMPT treated with 20 μ M CHS-828, a known inhibitor) were included.[3]
 - The thermal stability of NAMPT in the presence of each compound was assessed by monitoring its melting temperature (T_m) using a fluorescent dye (Sypro Orange) that binds to unfolded proteins.[3]
 - An upward shift in the T_m indicated that the compound bound to and stabilized the NAMPT enzyme.[3]

In Vitro NAMPT Activity Assay

- Objective: To quantify the enzymatic activity of NAMPT in the presence of **SBI-797812**.
- Methodology:
 - Purified recombinant human NAMPT (e.g., 30 nM) was incubated in a reaction buffer.[8]
 - The buffer contained the substrates nicotinamide (NAM; e.g., 10-25 μ M) and 5-phosphoribosyl-1-pyrophosphate (PRPP; e.g., 50 μ M).[8]
 - The co-substrate ATP (e.g., 2 mM) was included, as **SBI-797812** activation is ATP-dependent.
 - Varying concentrations of **SBI-797812** were added to the reaction mixture.[3]

- The reaction was incubated at 37°C for 1 hour.[8]
- The production of NMN was quantified using a fluorescence-based assay or by LC-MS/MS.[3][8]

Cellular NMN and NAD⁺ Measurement

- Objective: To determine the effect of **SBI-797812** on intracellular NMN and NAD⁺ levels.
- Methodology:
 - Human A549 lung carcinoma cells were cultured in DMEM with 10% fetal bovine serum.[5]
 - Cells were treated with either DMSO (vehicle control) or **SBI-797812** for 4 hours.[5]
 - Following treatment, cells were harvested, and metabolites were extracted.
 - The intracellular concentrations of NMN and NAD⁺ were quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Assessment of Tissue NAD⁺ Levels

- Objective: To evaluate the in vivo efficacy of **SBI-797812** in elevating tissue NAD⁺ levels.
- Methodology:
 - Mice were administered a single intraperitoneal (i.p.) injection of **SBI-797812** at a dose of 20 mg/kg.[2][3]
 - After 4 hours, tissues of interest (e.g., liver, heart, muscle) were harvested.[2][3]
 - Metabolites were extracted from the tissue samples.
 - NAD⁺ levels in the tissue extracts were quantified by LC-MS/MS.[3]

Conclusion

SBI-797812 is a first-in-class small molecule activator of NAMPT discovered through a rigorous screening and characterization process. Its unique mechanism of action, which includes

enhancing NAMPT's catalytic efficiency and overcoming product feedback inhibition, makes it a valuable tool for studying the biological roles of NAD⁺ and a promising therapeutic lead for conditions associated with depleted NAD⁺ levels. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

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